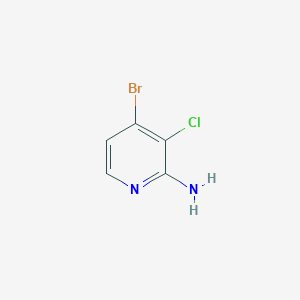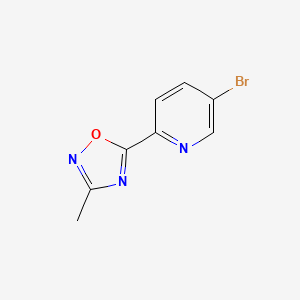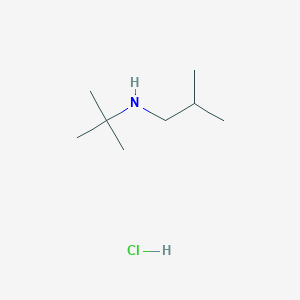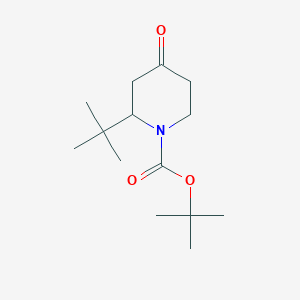
4-Bromo-3-chloropyridin-2-amine
Descripción general
Descripción
4-Bromo-3-chloropyridin-2-amine is a chemical compound with the CAS Number: 861024-02-4. It has a linear formula of C5H4BrClN2 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 207.46 . Its IUPAC name is 4-bromo-3-chloro-2-pyridinamine and its InChI Code is 1S/C5H4BrClN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 274.8±35.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Selective Amination Catalysis
Selective amination of polyhalopyridines, such as 4-Bromo-3-chloropyridin-2-amine, is a critical step in synthesizing complex nitrogen-containing compounds. Ji, Li, and Bunnelle (2003) illustrated that a palladium-Xantphos complex catalyzed the amination of 5-bromo-2-chloropyridine (a compound closely related to this compound) with high yield and excellent chemoselectivity, emphasizing the potential of such catalysts in selective amination processes (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Microwave-Assisted Amination
The microwave-assisted amination of 3-bromo-2-chloropyridine showcases an efficient method for the functionalization of halopyridines, including this compound. Kim et al. (2010) demonstrated superior conversion and yield under microwave irradiation compared to conventional heating methods, suggesting an efficient pathway for the modification of such compounds (Jeong Guen Kim et al., 2010).
Antifungal and Antibacterial Agents Synthesis
Narayana et al. (2007) synthesized novel N-aryl-1,3-thiazol-2-amines by reacting 4-bromoacetyl-2-chloropyridine with thiourea and substituted thioureas, demonstrating the role of this compound in developing potential antifungal and antibacterial agents. The study highlighted the pharmaceutical applications of halopyridines in designing new therapeutic agents (B. Narayana et al., 2007).
Advanced Material Synthesis
Ahmad et al. (2017) reported the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (a structural analogue of this compound) to synthesize novel pyridine derivatives, showcasing the compound's utility in the development of materials with potential applications in liquid crystals and biological activities (Gulraiz Ahmad et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
4-bromo-3-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMLRXSIZRAAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861024-02-4 | |
| Record name | 4-bromo-3-chloropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)











